N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide
CAS No.:
Cat. No.: VC17772815
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O2 |
|---|---|
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | N-[4-[(2-hydroxyethylamino)methyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C11H16N2O2/c1-9(15)13-11-4-2-10(3-5-11)8-12-6-7-14/h2-5,12,14H,6-8H2,1H3,(H,13,15) |
| Standard InChI Key | KXJUUHSPDKSLKJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)CNCCO |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N-(4-{[(2-Hydroxyethyl)amino]methyl}phenyl)acetamide consists of a phenyl ring para-substituted with a [(2-hydroxyethyl)amino]methyl group and an acetamide moiety. The IUPAC name, N-[4-[(2-hydroxyethylamino)methyl]phenyl]acetamide, reflects this structure. Key features include:
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Phenyl core: Provides aromatic stability and facilitates π-π interactions in biological systems.
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Hydroxyethylamino side chain: Enhances solubility through hydrogen bonding and introduces a reactive secondary amine.
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Acetamide group: Contributes to hydrogen bonding and enzymatic recognition.
Table 1: Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | N-[4-[(2-hydroxyethylamino)methyl]phenyl]acetamide |
| CAS Number | Not explicitly listed (see VC17772815) |
| InChI Key | KXJUUHSPDKSLKJ |
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves a two-step process:
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Nitrophenylacetic acid activation: 4-Nitrophenylacetic acid reacts with ethylene diamine in tetrahydrofuran (THF) or acetonitrile under reflux.
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Reductive amination: The nitro group is reduced to an amine, followed by methylation or alkylation to introduce the hydroxyethyl group.
Key Reaction Conditions:
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Solvents: THF, acetonitrile, toluene.
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Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.
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Yield Optimization: Controlled pH (7–9) and temperatures (60–80°C) improve purity.
Purification Methods
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Recrystallization: Ethanol/water mixtures yield high-purity crystals.
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Column Chromatography: Silica gel with ethyl acetate/hexane eluents.
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Stable up to 150°C; decomposes at higher temperatures.
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Hydrolysis: Susceptible to acidic/basic hydrolysis of the amide bond, producing 4-aminobenzyl alcohol derivatives.
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Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the hydroxyethyl group.
Table 2: Physicochemical Parameters
| Parameter | Value |
|---|---|
| Boiling Point | Not reported |
| Density | ~1.2 g/cm³ (estimated) |
| LogP (Partition Coefficient) | 0.18 (indicating hydrophilicity) |
Applications in Medicinal Chemistry and Material Science
Pharmaceutical Intermediate
Used in synthesizing:
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Anticancer Agents: Analogous structures inhibit tubulin polymerization.
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Anticonvulsants: Piperazine-acetamide derivatives show efficacy in maximal electroshock (MES) models .
Polymer Science
The hydroxyethyl group facilitates crosslinking in hydrogels, enhancing mechanical strength for biomedical devices.
Comparison with Structurally Related Compounds
Table 3: Structural Analogs and Their Properties
Future Research Directions
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Structure-Activity Relationships (SAR): Optimize substituents for enhanced bioavailability.
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In Vivo Toxicology: Assess chronic toxicity and pharmacokinetics.
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Polymer Applications: Develop stimuli-responsive hydrogels for drug delivery.
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